Cas no 917909-06-9 (Thieno[2,3-d]pyrimidin-4-amine, N-[2-(2-methylpropoxy)phenyl]-)

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(2-methylpropoxy)phenyl]- structure
917909-06-9 structure
Product Name:Thieno[2,3-d]pyrimidin-4-amine, N-[2-(2-methylpropoxy)phenyl]-
CAS No:917909-06-9
MF:C16H17N3OS
MW:299.39068198204
CID:782403
PubChem ID:68792924
Update Time:2025-04-19

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(2-methylpropoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]pyrimidin-4-amine, N-[2-(2-methylpropoxy)phenyl]-
    • N-[2-(2-methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine
    • 917909-06-9
    • DTXSID40739024
    • SCHEMBL3800729
    • Inchi: 1S/C16H17N3OS/c1-11(2)9-20-14-6-4-3-5-13(14)19-15-12-7-8-21-16(12)18-10-17-15/h3-8,10-11H,9H2,1-2H3,(H,17,18,19)
    • InChI Key: ZVVDVLWUDNUKGX-UHFFFAOYSA-N
    • SMILES: S1C=CC2C1=NC=NC=2NC1C=CC=CC=1OCC(C)C

Computed Properties

  • Exact Mass: 299.10923335g/mol
  • Monoisotopic Mass: 299.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 75.3Ų
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